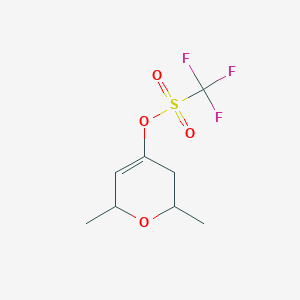
5-Bromo-7-chloro-1-benzothiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-chloro-1-benzothiophene-2-carbonitrile is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are commonly used in medicinal chemistry as building blocks for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-1-benzothiophene-2-carbonitrile typically involves the halogenation of benzothiophene derivatives. One common method is the bromination and chlorination of 1-benzothiophene-2-carbonitrile using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors allows for efficient production with high yields and purity. The process is optimized to minimize by-products and ensure environmental safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-1-benzothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of various substituted benzothiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
5-Bromo-7-chloro-1-benzothiophene-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Electronics: Employed in the development of organic semiconductors and light-emitting diodes (OLEDs).
Material Science: Utilized in the synthesis of advanced materials with unique electronic properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and selectivity towards specific targets. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-benzothiophene-2-carbonitrile
- 7-Chloro-1-benzothiophene-2-carbonitrile
- 5-Bromo-7-chloro-1-benzofuran-2-carbonitrile
Uniqueness
The combination of these halogens provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H3BrClNS |
|---|---|
Molecular Weight |
272.55 g/mol |
IUPAC Name |
5-bromo-7-chloro-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C9H3BrClNS/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-3H |
InChI Key |
FCWDZMSKPSROOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(SC2=C(C=C1Br)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


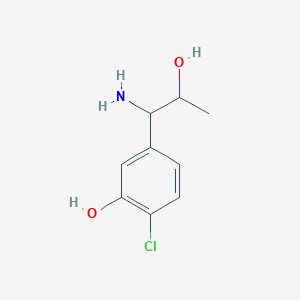


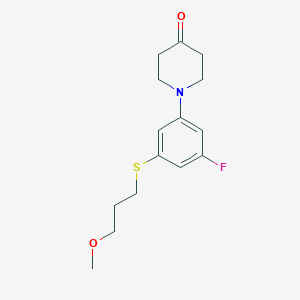
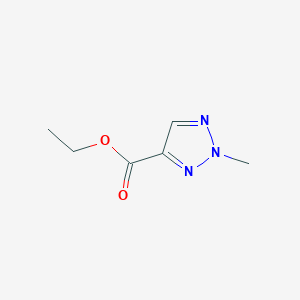
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13039928.png)
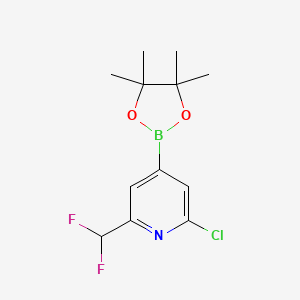
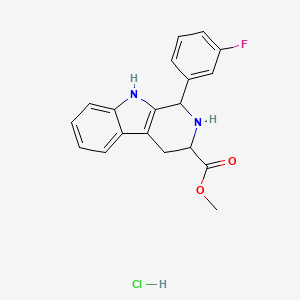


![Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13039968.png)

